3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid
Overview
Description
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid: is a boronic acid derivative with the molecular formula C8H7BF4O3 and a molecular weight of 237.94 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a fluoro substituent on the phenyl ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron source, such as bis(pinacolato)diboron . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling . These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. The trifluoromethyl group enhances the metabolic stability and bioavailability of these molecules .
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties .
Mechanism of Action
The primary mechanism of action for 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-5-trifluoromethylphenylboronic acid
Uniqueness: 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is unique due to the presence of both a trifluoromethyl group and a methoxy group on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPHNKXASONXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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